molecular formula C24H28N6O3S B612014 Sulfatinib CAS No. 1308672-74-3

Sulfatinib

Cat. No. B612014
M. Wt: 480.587
InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N
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Description

Sulfatinib, also known as surufatinib, is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities .


Molecular Structure Analysis

The chemical formula of Sulfatinib is C24H28N6O3S. Its exact mass is 480.19 and its molecular weight is 480.587 .


Chemical Reactions Analysis

Sulfatinib suppresses tumor cell migration and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner . It also regulates the immune tumor microenvironment (TME) via inhibition of the migration of skeletal stem cells (SSCs) to the TME and the differentiation from SSCs to cancer-associated fibroblasts (CAFs) .


Physical And Chemical Properties Analysis

Sulfatinib has a molecular formula of C24H28N6O3S, an exact mass of 480.19, and a molecular weight of 480.587 .

Scientific Research Applications

  • Treatment of Advanced Solid Tumors : Sulfatinib has demonstrated efficacy in patients with advanced solid tumors, particularly neuroendocrine tumors. It targets tumor angiogenesis and immune modulation and has shown an acceptable safety profile and encouraging antitumor activity. Notably, partial responses and stable disease were observed in patients with hepatocellular carcinoma and neuroendocrine tumors (Xu et al., 2017).

  • Safety and Pharmacokinetics : Sulfatinib's safety and pharmacokinetics have been evaluated, indicating that it is well-tolerated at doses up to 150 mg. Preliminary pharmacokinetic analyses suggest dose-proportional increases in exposure over the evaluated doses (Xu et al., 2011).

  • Dual Inhibition of VEGFR/FGFR : As a selective VEGFR/FGFR dual inhibitor, sulfatinib has shown potential in treating patients with advanced solid tumors, demonstrating promising anti-tumor activity and a manageable safety profile (Xu et al., 2015).

  • Treatment of Neuroendocrine Tumors : Surufatinib, also known as sulfatinib, has been approved for the treatment of unresectable, locally advanced or metastatic, progressive nonfunctioning, well-differentiated extrapancreatic neuroendocrine tumors (epNETs) in China. It has shown an acceptable safety profile and encouraging antitumor activity in patients with advanced epNETs (Lu et al., 2021).

  • Alternative Treatment for Resistant Tumors : Sulfatinib has been studied as a potential alternative treatment for resistant tumors, specifically targeting FGFR and VEGFR signaling pathways. This is particularly relevant in the context of medullary thyroid cancer, where novel tyrosine-kinase inhibitors like sulfatinib could play a significant role (Saronni et al., 2022).

Safety And Hazards

Sulfatinib is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sulfatinib has shown promising results in preclinical experiments and can inhibit the proliferation, migration, and invasion of tumors by playing a dual role on tumor cells and the tumor microenvironment simultaneously . It is currently being evaluated in phase I and II clinical trials for its efficacy in treating various types of tumors .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfatinib

CAS RN

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound of Formula A can be synthesized as the crude product of the compound of Formula A by the reaction of Compound 3 with 1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methane-sulfonamide (Compound 4) in the presence of an acid, such as but not limited to acetic acid, formic acid, HCl, H2SO4, toluenesulfonic acid, trifluoroacetic acid, or ethanesulfonic acid acidic, and in a solvent, such as but not limited to, N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran, ethanol, isopropanol, or toluene. The reaction can be carried out at a suitable temperature, such as a temperature ranging from 40 to 100° C.
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